molecular formula C15H20BClO3 B7958727 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Cat. No.: B7958727
M. Wt: 294.6 g/mol
InChI Key: KHQIKAMLGPQPDG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a propanone backbone. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one typically involves the following steps:

  • Boronic Acid Formation: The starting material, 4-chlorophenylboronic acid, is prepared through the reaction of 4-chlorophenylmagnesium bromide with trimethyl borate.

  • Ketone Formation: The boronic acid is then reacted with an appropriate ketone precursor, such as 2-bromopropanone, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid.

  • Reduction: 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and binding interactions.

  • Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as a competitive inhibitor or a substrate analog, interacting with enzymes or receptors to modulate their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanone: Similar structure but lacks the boronic acid moiety.

  • 1-(4-Chlorophenyl)piperazine: Contains a piperazine ring instead of the boronic acid group.

  • 4-Chloroacetophenone: A simpler analog without the boronic acid group.

Uniqueness: 1-(4-Chlorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is unique due to its boronic acid group, which imparts distinct chemical reactivity and potential for cross-coupling reactions, making it valuable in synthetic chemistry and material science.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO3/c1-10(13(18)11-6-8-12(17)9-7-11)16-19-14(2,3)15(4,5)20-16/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQIKAMLGPQPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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